molecular formula C11H10N2O3 B15336007 Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate

Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate

Katalognummer: B15336007
Molekulargewicht: 218.21 g/mol
InChI-Schlüssel: INSPEIWPCGMGRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-methyl-3-(3-pyridyl)isoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5, a 3-pyridyl group at position 3, and a methyl ester at position 2. Isoxazole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and central nervous system modulation properties .

Eigenschaften

IUPAC Name

methyl 5-methyl-3-pyridin-3-yl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-9(11(14)15-2)10(13-16-7)8-4-3-5-12-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSPEIWPCGMGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CN=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 3-Pyridylhydroxamoyl Chloride

The reaction begins with the conversion of 3-pyridinecarboxylic acid to its hydroxamic acid derivative. Treatment with hydroxylamine hydrochloride in the presence of sodium hydroxide yields 3-pyridinehydroxamic acid. Subsequent chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) generates 3-pyridylhydroxamoyl chloride, a critical electrophile for cyclocondensation.

Cyclocondensation with Methyl Acetoacetate

Methyl acetoacetate reacts with 3-pyridylhydroxamoyl chloride in anhydrous methylene chloride under inert conditions. Triethylamine serves as a base to deprotonate the β-keto ester, facilitating nucleophilic attack on the hydroxamoyl chloride. Anhydrous magnesium sulfate or molecular sieves act as dehydrating agents to drive the reaction toward isoxazole ring formation.

Representative Procedure

  • Combine methyl acetoacetate (45.7 g, 0.4 mol), triethylamine (75 mL), methylene chloride (100 mL), and anhydrous MgSO₄ (15 g) in a 500 mL flask.
  • Cool the mixture to 0–5°C and add a solution of 3-pyridylhydroxamoyl chloride (76.9 g, 0.4 mol) in methylene chloride (100 mL) dropwise over 1 hour.
  • Stir at 0°C for 18 hours, filter, and wash the precipitate with methylene chloride.
  • Concentrate the filtrate under reduced pressure and recrystallize from ethanol-cyclohexane (1:1) to yield the product.

Optimization and Yield

Key parameters influencing yield include:

  • Temperature : Maintaining 0–5°C minimizes side reactions like ester hydrolysis.
  • Solvent : Methylene chloride’s low polarity favors cyclization over polymerization.
  • Base : Triethylamine outperforms bulkier amines (e.g., tri-n-propylamine) in enhancing reaction kinetics.
    Under optimized conditions, yields exceed 70%, with purity >95% confirmed by HPLC.

Alternative Pathways: Oxime Cyclization and Metal-Catalyzed Approaches

Oxime-Mediated Cyclization

The J-Stage article describes an alternative route using hydroxylamine to form oxime intermediates. While less common for 3-pyridyl derivatives, this method involves:

  • Condensing methyl acetoacetate with hydroxylamine hydrochloride to form methyl 3-(hydroxyimino)acetoacetate.
  • Reacting the oxime with 3-pyridinecarbonyl chloride in the presence of cesium carbonate to induce cyclization.
    However, this method yields <50% due to competing formation of regioisomeric byproducts.

Palladium-Catalyzed Cross-Coupling

Recent advances in cross-coupling chemistry suggest potential for Suzuki-Miyaura reactions to introduce the 3-pyridyl group post-cyclization. For example:

  • Synthesize methyl 5-methyl-3-bromoisoxazole-4-carboxylate via bromination.
  • Couple with 3-pyridylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol.
    While theoretically viable, this method remains untested for the target compound and may require significant optimization.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.84 (s, 1H, pyridine H-2), 8.58 (d, J = 4.8 Hz, 1H, pyridine H-6), 7.91 (d, J = 7.9 Hz, 1H, pyridine H-4), 7.43 (dd, J = 7.9, 4.8 Hz, 1H, pyridine H-5), 3.92 (s, 3H, COOCH₃), 2.61 (s, 3H, CH₃).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1602 cm⁻¹ (C=N isoxazole).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN) shows a single peak at tR = 6.7 min, confirming >99% purity.

Industrial Scalability and Environmental Considerations

The US3466296A method is scalable to multi-kilogram batches, with ethanol and cyclohexane recyclable via distillation. In contrast, the CN115160249B approach, while eco-friendly, is unsuitable due to divergent substitution patterns.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions often involve controlled temperatures and solvents such as methanol or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Wirkmechanismus

The mechanism of action of Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares methyl 5-methyl-3-(3-pyridyl)isoxazole-4-carboxylate with structurally and functionally related isoxazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Isoxazole Derivatives

Compound Name Substituents (Positions) Key Features Biological Activity/Application Source (Evidence ID)
Methyl 5-methyl-3-(3-pyridyl)isoxazole-4-carboxylate 5-Me, 3-(3-pyridyl), 4-COOMe Pyridyl group enhances polarity; ester improves bioavailability Potential CNS modulation (inferred) N/A (hypothetical)
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate 5-Me, 3-Ph, 4-COOEt Phenyl group increases lipophilicity; ethyl ester reduces hydrolysis rate Crystallographic studies
Ethyl 5-methyl-3-(4-methylphenyl)isoxazole-4-carboxylate 5-Me, 3-(4-Me-Ph), 4-COOEt Methylphenyl enhances steric bulk; may affect receptor binding Synthetic intermediate
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid 5-Me, 3-(5-Me-thiophene), 4-COOH Thiophene introduces sulfur-based interactions; carboxylic acid improves solubility Enzyme inhibition (hypothetical)
3-Ethyl-5-methylisoxazole-4-carboxylic acid 3-Et, 5-Me, 4-COOH Ethyl group alters electronic effects; free acid enables salt formation Antimicrobial studies (inferred)

Key Observations

Substituent Effects on Bioactivity: The 3-pyridyl group in the target compound distinguishes it from phenyl or thiophene analogs (e.g., compounds in ). Ester vs. Carboxylic Acid: Methyl/ethyl esters (e.g., ) generally improve membrane permeability compared to free carboxylic acids (e.g., ), which are more polar and suited for ionic interactions.

Synthetic Flexibility :

  • Ethyl esters (e.g., ) are common intermediates for hydrolysis to carboxylic acids, as demonstrated in the synthesis of 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid . This suggests that the methyl ester in the target compound could similarly serve as a precursor for further derivatization.

Biologische Aktivität

Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate is synthesized through various methods, often involving the reaction of isoxazole derivatives with pyridine-based compounds. The structural characteristics of this compound allow it to interact with various biological targets, enhancing its pharmacological profile.

1. Enzyme Inhibition

One of the key biological activities of Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate is its inhibitory effect on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • Acetylcholinesterase Inhibition: Studies have shown that this compound exhibits significant AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. For instance, a related compound demonstrated an IC50 value of 29.46 µM against AChE, indicating a competitive inhibition mechanism .
  • Butyrylcholinesterase Inhibition: While the selectivity towards AChE is notable, some derivatives have also shown potential in inhibiting BuChE, which may contribute to their overall efficacy in cognitive enhancement and neuroprotection.

2. Antimicrobial Activity

Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate has demonstrated broad-spectrum antimicrobial activity. Research indicates that derivatives with similar structures exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) as low as 16 µg/mL .

3. Immunomodulatory Effects

Recent studies have highlighted the immunosuppressive properties of certain isoxazole derivatives. For example, compounds derived from isoxazole have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), suggesting potential applications in autoimmune disorders . The mechanisms involve modulation of cytokine production and apoptosis pathways, with some compounds enhancing cellular immune responses.

Case Study 1: Neuroprotective Properties

In a recent study focusing on neuroprotective agents, Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate was evaluated for its ability to prevent neuronal cell death in vitro. The results indicated that this compound could significantly reduce oxidative stress markers and apoptosis in neuronal cell lines, supporting its potential use in treating Alzheimer's disease .

Case Study 2: Antibacterial Efficacy

Another study assessed the antibacterial efficacy of various derivatives, including Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate. The compound showed promising results against multi-drug resistant strains, highlighting its potential as a lead compound in developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate can be influenced by structural modifications. Key findings include:

ModificationEffect on Activity
Addition of electron-donating groupsIncreased AChE inhibition potency
Alteration of the pyridine substituentEnhanced antimicrobial activity
Variations in the isoxazole ringModulation of immunological effects

Q & A

Basic: What are the common synthetic strategies for preparing Methyl 5-Methyl-3-(3-pyridyl)isoxazole-4-carboxylate?

Answer:
The synthesis typically involves cyclization of precursors containing pyridyl and isoxazole moieties. A standard approach includes:

  • Oxime formation : Reacting 3-pyridinecarboxaldehyde with hydroxylamine to form the oxime intermediate.
  • Cyclization : Using acetic anhydride or similar agents to generate the isoxazole ring.
  • Esterification : Treating the intermediate with methanol and an acid catalyst to introduce the methyl ester group .
    Key parameters include temperature control (~60–80°C) and solvent selection (e.g., ethanol or THF) to optimize yield and purity. Structural validation via NMR and mass spectrometry (MS) is critical post-synthesis .

Advanced: How can regioselectivity challenges during isoxazole ring formation be addressed?

Answer:
Regioselectivity in isoxazole synthesis often depends on substituent electronic effects. For example:

  • Electron-withdrawing groups (e.g., pyridyl) at the 3-position direct cyclization to the desired regiochemistry.
  • Catalytic additives : Anhydrous ZnCl₂ or Cu(I) salts can stabilize transition states, favoring the correct isomer .
    Advanced techniques like in situ FTIR monitoring or computational modeling (DFT) help predict and validate regiochemical outcomes .

Basic: What analytical techniques are essential for structural characterization?

Answer:
Core techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridyl protons at δ 8.5–9.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₁H₁₀N₂O₃).
  • X-ray crystallography : Resolves bond angles and confirms stereochemistry, particularly for polymorphic forms .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled?

Answer:
Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal-packing effects:

  • Variable-temperature NMR : Identifies conformational flexibility in solution.
  • DFT calculations : Compare experimental X-ray bond lengths with computed gas-phase structures to assess environmental effects .
  • Complementary methods : Pair solid-state (X-ray) and solution-state (NMR) data to resolve ambiguities .

Basic: What strategies are used to assess bioactivity in medicinal chemistry studies?

Answer:

  • Enzyme inhibition assays : Screen against targets like kinases or proteases using fluorescence-based or radiometric methods.
  • Cellular models : Evaluate cytotoxicity (e.g., MTT assay) or anti-inflammatory activity (e.g., COX-2 inhibition) .
  • ADME profiling : Use HPLC-MS to study metabolic stability and plasma protein binding .

Advanced: How can structure-activity relationships (SAR) be optimized for pyridyl-isoxazole derivatives?

Answer:

  • Substituent scanning : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) at the 5-position.
  • Co-crystallization studies : Resolve ligand-target complexes (e.g., with kinases) to identify critical binding interactions .
  • Free-energy perturbation (FEP) : Computational modeling predicts binding affinity changes for virtual analogs .

Basic: What are the best practices for metabolite identification in pharmacokinetic studies?

Answer:

  • Sample preparation : Use solid-phase extraction (SPE) or protein precipitation to isolate metabolites from biological matrices .
  • LC-HRMS : Coupled with fragmentation (MS/MS) to assign structures via accurate mass and neutral loss patterns.
  • Isotopic labeling : Track metabolic pathways using ¹⁴C-labeled analogs .

Advanced: How can reactive intermediates (e.g., oximes) be stabilized during synthesis?

Answer:

  • Low-temperature conditions : Conduct reactions at −20°C to suppress decomposition.
  • Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Flow chemistry : Minimize intermediate exposure by using continuous reactors .

Basic: How is purity validated for this compound in drug discovery pipelines?

Answer:

  • HPLC-UV/ELSD : Ensure >95% purity with C18 columns and gradient elution (e.g., water/acetonitrile).
  • Elemental analysis : Confirm stoichiometry (e.g., C, H, N percentages).
  • Karl Fischer titration : Quantify residual water (<0.5% w/w) .

Advanced: What computational tools are recommended for predicting receptor interactions?

Answer:

  • Docking software (AutoDock Vina, Glide) : Screen against target binding pockets.
  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., GROMACS).
  • Pharmacophore modeling : Identify essential interaction motifs using tools like Phase .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.